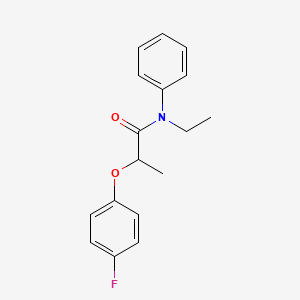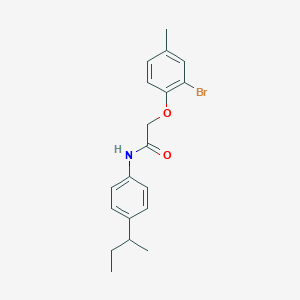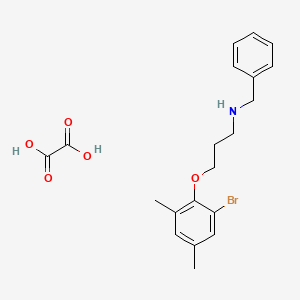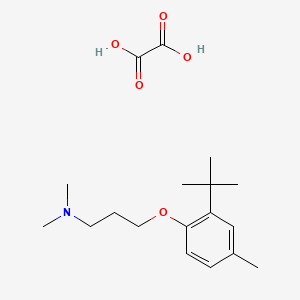
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C26H20O5 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.13107373 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Chromene derivatives have shown promise in cancer therapy by overcoming drug resistance in cancer cells. For example, certain chromene compounds have been found to possess low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells, highlighting their potential as candidates for treating cancers with multiple drug resistance (S. Das et al., 2009). Another study synthesized chromenylpyrazolecarboxylates with significant anticancer activity against various human cancer cell lines, showcasing their utility in developing new cancer therapies (J. A. Kumar et al., 2013).
Antimicrobial Activity
The synthesis of chromene derivatives has also been explored for antimicrobial properties. For instance, a series of innovative coumarin derivatives containing a thiazolidin-4-one ring demonstrated notable biological properties, suggesting their application in developing new antimicrobial agents (C. K. Ramaganesh et al., 2010).
Polymer Synthesis
Chromene derivatives have been utilized in the synthesis of functional polymers with potential applications in material science. One study developed an atom-economical synthesis of poly(pyrazolylnaphthalene)s through oxidative polycoupling, resulting in polymers with high thermal stability and refractive indices, suitable for film-forming applications and possibly as chemosensors for explosives (Meng Gao et al., 2013).
Luminescence Sensing
Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have shown selective sensitivity to benzaldehyde-based derivatives, indicating their potential as fluorescence sensors in chemical sensing applications (B. Shi et al., 2015).
Eigenschaften
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O5/c1-16-12-13-20(14-17(16)2)23(27)24(18-8-4-3-5-9-18)31-26(29)21-15-19-10-6-7-11-22(19)30-25(21)28/h3-15,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZHJDVABPUGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC4=CC=CC=C4OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(2,3-dichlorophenoxy)ethyl]-3,5-dimethylpiperidine oxalate](/img/structure/B4040300.png)

![2,6-dimethyl-4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B4040321.png)
![oxalic acid;N-[3-(2,4,6-trichlorophenoxy)propyl]butan-2-amine](/img/structure/B4040329.png)
![1-[2-(4-bromophenoxy)ethyl]-3,5-dimethylpiperidine oxalate](/img/structure/B4040331.png)
![1-[3-(2,6-Dimethoxyphenoxy)propyl]-3-methylpiperidine;oxalic acid](/img/structure/B4040342.png)


![N-[3-(4-bromo-2-chlorophenoxy)propyl]butan-2-amine](/img/structure/B4040361.png)

![3-Methyl-1-[3-(4-methylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4040376.png)
